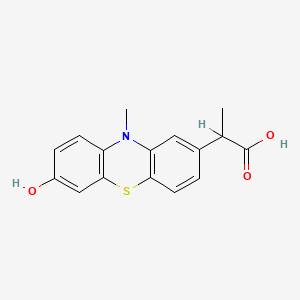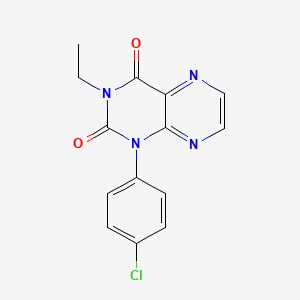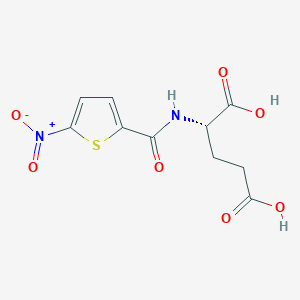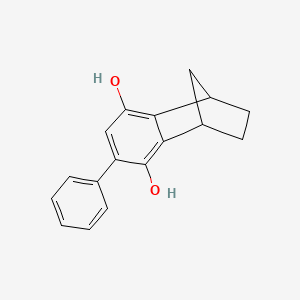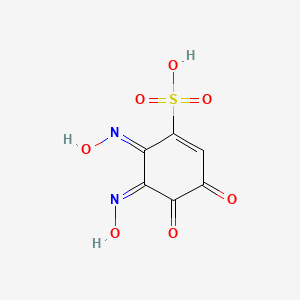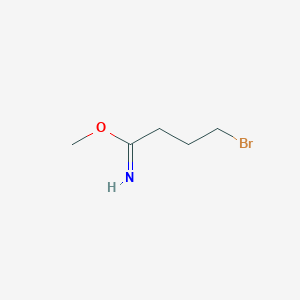![molecular formula C12H14ClNO5S B14483581 [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride CAS No. 65955-80-8](/img/structure/B14483581.png)
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is an organic compound that features a morpholine ring, a sulfonyl group, and an acetyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride typically involves the reaction of 4-(morpholine-4-sulfonyl)phenol with acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(Morpholine-4-sulfonyl)phenol+Acetyl chloride→[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride moiety can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(morpholine-4-sulfonyl)phenol and acetic acid.
Electrophilic aromatic substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., NaOH) can facilitate hydrolysis.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., Cl2, Br2) are used under acidic conditions.
Major Products Formed
Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.
4-(Morpholine-4-sulfonyl)phenol and acetic acid: Formed from hydrolysis.
Substituted phenoxy derivatives: Formed from electrophilic aromatic substitution reactions.
科学研究应用
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological processes and interactions.
作用机制
The mechanism of action of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
Similar Compounds
4-(Morpholine-4-sulfonyl)phenol: Lacks the acetyl chloride moiety and is less reactive as an electrophile.
Acetyl chloride: A simpler compound that lacks the morpholine and sulfonyl groups, making it less versatile in forming complex derivatives.
Phenoxyacetyl chloride: Lacks the morpholine and sulfonyl groups, resulting in different reactivity and applications.
Uniqueness
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is unique due to the combination of the morpholine ring, sulfonyl group, and acetyl chloride moiety. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.
属性
CAS 编号 |
65955-80-8 |
|---|---|
分子式 |
C12H14ClNO5S |
分子量 |
319.76 g/mol |
IUPAC 名称 |
2-(4-morpholin-4-ylsulfonylphenoxy)acetyl chloride |
InChI |
InChI=1S/C12H14ClNO5S/c13-12(15)9-19-10-1-3-11(4-2-10)20(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2 |
InChI 键 |
JAHXYMZCDHOLPZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



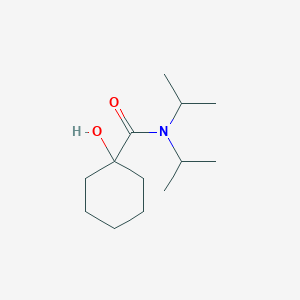
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
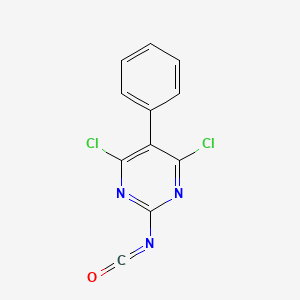
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

